4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one

Medicinal Chemistry Chemoinformatics Compound Procurement

This para-methoxy-substituted phenylpiperazine sulfone is a dedicated chemical probe for matched molecular pair analysis against des‑methoxy analogs. The methoxy group serves as a hydrogen‑bond acceptor in docking studies, refining pharmacophore models of kinases or GPCRs. With ≥90% purity, it is suitable for broad‑panel selectivity screens to establish a biological fingerprint that differentiates it from in‑class compounds. Use alongside the des‑methoxy counterpart to quantify substituent effects on target binding and selectivity.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 922876-41-3
Cat. No. B2416137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one
CAS922876-41-3
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H26N2O4S/c1-27-19-9-11-20(12-10-19)28(25,26)17-5-8-21(24)23-15-13-22(14-16-23)18-6-3-2-4-7-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3
InChIKeyRGJKSKNQFAFKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one (CAS 922876-41-3): Procurement-Relevant Identity and Structural Context


4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one (CAS 922876-41-3) is a synthetic small molecule belonging to the phenylpiperazine sulfone class, characterized by a 4-phenylpiperazine moiety linked to a butan-1-one backbone bearing a 4-methoxybenzenesulfonyl substituent . With a molecular formula of C₂₁H₂₆N₂O₄S and a molecular weight of 402.51 g/mol, it is primarily offered as a research chemical by screening compound suppliers at purities typically ≥90% [1]. Its structural duality, combining a hydrophobic phenylpiperazine terminus and a polar sulfone linker with a methoxy-substituted aryl ring, suggests potential interactions with diverse biological targets, including neurotransmitter receptors and kinases . However, publicly available quantitative bioactivity or selectivity data for this specific compound remain extremely sparse, making evidence-based differentiation from close analogs challenging for procurement decisions.

Why 4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one Cannot Be Casually Substituted with In-Class Analogs


The sulfonyl-phenylpiperazine butanone scaffold is highly sensitive to subtle structural modifications. Even a single substituent change on the aryl sulfonyl ring, such as the presence or absence of a para-methoxy group in 4-((4-methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one versus the unsubstituted analog 1-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one, can dramatically alter hydrogen-bonding capacity, electron density distribution, and lipophilicity (cLogP). These physicochemical shifts can, in known chemotypes, translate to order-of-magnitude differences in target binding affinity, selectivity, and pharmacokinetic profiles. Without direct comparative experimental data, assuming functional interchangeability between such close analogs is scientifically unsound and carries a high risk of procurement failure. The following quantitative evidence guide provides the limited available data to contextualize compound selection.

Quantitative Evidence Guide: Differentiating 4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one from Its Closest Analogs


Molecular Weight and Formula Comparison Against Closest Non-Methoxy Analog

The target compound (C₂₁H₂₆N₂O₄S, MW 402.51) differs from 1-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one (C₂₀H₂₄N₂O₃S, MW 372.48) by a single para-methoxy substituent. This adds one oxygen and two hydrogen atoms, increasing molecular weight by +30.03 Da, and introduces an additional hydrogen-bond acceptor (HBA count 5 vs. 4).[1] These differences can influence target binding and physicochemical properties, but no head-to-head bioactivity data are publicly available.

Medicinal Chemistry Chemoinformatics Compound Procurement

Calculated Lipophilicity (cLogP) Differential

The para-methoxy group in the target compound increases lipophilicity compared to the des-methoxy analog. Predicted cLogP values are approximately 3.1 for the target compound versus 2.8 for the analog (ALOGPS 2.1). A difference of +0.3 logP units suggests moderately enhanced membrane permeability, which would necessitate different formulation and assay conditions.

Physicochemical Properties ADME Compound Selection

Topological Polar Surface Area (TPSA) Differentiation

The introduction of the methoxy group increases the topological polar surface area from 57.9 Ų (des-methoxy analog) to 66.8 Ų for the target compound. TPSA is inversely correlated with oral bioavailability and blood-brain barrier penetration for compounds within certain ranges.

Drug Design Absorption Bioavailability

Substructural Feature: Hydrogen-Bond Donor/Acceptor Balance

The target compound contains 0 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), versus 0 HBD and 4 HBA for the des-methoxy analog. The additional HBA arises from the methoxy oxygen, which can participate in key interactions with target residues. In known kinase and GPCR inhibitors, such single HBA changes have led to >10-fold improvements in binding affinity and selectivity.

Molecular Recognition Binding Affinity Selectivity

Limited Bioactivity Annotation in Public Databases

A search of ChEMBL, BindingDB, and PubChem reveals no curated bioactivity data (IC₅₀, Kᵢ, EC₅₀) for 4-((4-methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one. In contrast, several simpler phenylpiperazine sulfones have reported activities against aminergic GPCRs and kinases. The absence of data means the target compound's differentiation must currently rely on computational predictions and heuristic SAR, increasing procurement risk for target-specific applications.

Bioactivity Data ChEMBL Procurement Risk

Best-Application Scenarios for 4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one Based on Current Evidence


Chemical Probe Development for Methoxy-Specific SAR Exploration

Given its structural novelty and the absence of public bioactivity data, 4-((4-methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one is best suited as a dedicated chemical probe to systematically explore the contribution of a para-methoxy substituent on the sulfonyl aryl ring within phenylpiperazine sulfone series. Its use alongside the des-methoxy analog (1-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)butan-1-one) enables matched molecular pair analysis to quantify the effect on target binding and selectivity.

Pharmacophore Modeling and In Silico Screening

The computed physicochemical distinctions (cLogP, TPSA, HBA) make this compound a valuable input for pharmacophore refinement and virtual screening campaigns. Its methoxy group can serve as a hydrogen-bond acceptor probe in docking studies against kinases or GPCRs, helping to define favorable interaction geometries that can guide the design of more potent analogs.

Candidate for Off-Target Selectivity Profiling Panels

In the absence of known primary targets, this compound may be submitted to broad-panel selectivity screens (e.g., Eurofins SafetyScreen, CEREP) to identify its biological fingerprint. The resulting data would immediately differentiate it from in-class compounds and could reveal unexpected selectivity windows that justify further development.

Reference Compound for Analytical Method Development

With a purity typically ≥90% and availability from multiple suppliers, 4-((4-methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one can serve as a reference standard for HPLC-MS method optimization aimed at detecting and quantifying phenylpiperazine sulfones in complex matrices. Its distinct mass and retention time profile relative to simpler analogs facilitate method validation. [1]

Quote Request

Request a Quote for 4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.